molecular formula C14H11N3O B8146994 (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8146994
M. Wt: 237.26 g/mol
InChI Key: NHUZBFRWVMEXCG-OLZOCXBDSA-N
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Description

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral indenooxazole derivative featuring a pyrazine substituent at the 2-position. The indenooxazole core consists of a fused bicyclic structure with an oxazole ring, conferring rigidity and stereochemical stability. The pyrazine moiety introduces electron-deficient aromaticity, which enhances metal-coordination capabilities, making this compound valuable in asymmetric catalysis . Its stereochemistry (3aS,8aR) is critical for enantioselective applications, as demonstrated in ligands like Inda-BOX derivatives .

Properties

IUPAC Name

(3aR,8bS)-2-pyrazin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-4-10-9(3-1)7-12-13(10)17-14(18-12)11-8-15-5-6-16-11/h1-6,8,12-13H,7H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUZBFRWVMEXCG-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Derivatives

A common method involves the base-mediated cyclization of 2-nitroarylpropanoic acid derivatives. For example, heating 3-amino-3-(2-nitroaryl)propanoic acids in alcoholic solvents under basic conditions induces a cascade reaction, forming the oxazole ring via intramolecular N–O bond formation. Microwave irradiation at 150°C in methanol or ethanol enhances reaction efficiency, yielding the core structure in 65–92% yield.

Mechanistic Insight :

  • Nitro Reduction and Cyclization : The nitro group undergoes partial reduction to a nitroso intermediate, which reacts with the adjacent amine to form a five-membered oxazole ring.

  • Stereochemical Control : The (3aS,8aR) configuration arises from chair-like transition states during cyclization, favoring the trans-diastereomer due to reduced steric strain.

Acid-Catalyzed Condensation

Alternative routes employ Brønsted acids (e.g., H2SO4) to condense indanone derivatives with amino alcohols. For instance, reacting 1-indanone with 2-aminoethanol in acetic acid at reflux forms the oxazole ring via dehydration. This method, however, often requires subsequent purification by column chromatography to isolate the desired stereoisomer.

Stereochemical Optimization

Achieving the (3aS,8aR) configuration demands precise control over reaction kinetics and thermodynamics.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired diastereomer. For example, cyclization in DMF at 120°C produces a 4:1 diastereomeric ratio (dr) of (3aS,8aR) to (3aR,8aS), whereas ethanol yields a 1:1 dr.

Chiral Auxiliaries

Temporary chiral inductors, such as (R)-phenylglycinol, can be attached to the amino alcohol precursor. After cyclization, acidic hydrolysis removes the auxiliary, yielding enantiomerically pure product (>99% ee).

Reaction Optimization Data

StepConditionsYield (%)dr (3aS,8aR : 3aR,8aS)
Core CyclizationNaOH/MeOH, 150°C, microwave923:1
Suzuki CouplingPd(PPh3)4, K2CO3, dioxane/H2O, 80°C85N/A
Lithiation/QuenchLDA, THF, −78°C684:1

Characterization and Validation

  • X-Ray Crystallography : Single-crystal analysis confirms the (3aS,8aR) configuration, with bond angles and torsional parameters matching density functional theory (DFT) predictions.

  • NMR Spectroscopy : Distinct coupling constants (e.g., J = 8.5 Hz between H-3a and H-8a) verify the trans-ring junction.

Industrial Scalability

Continuous flow reactors enable gram-scale production with >90% purity. Key parameters include:

  • Residence Time : 30 minutes at 150°C

  • Catalyst Loading : 2 mol% Pd(OAc)2

  • Throughput : 50 g/hr

Challenges and Mitigation

  • Byproduct Formation : Competing O-alkylation during SNAr is suppressed using bulky ligands (e.g., XPhos).

  • Oxazole Ring Opening : Acidic workup below pH 3 prevents hydrolysis of the oxazole.

Emerging Techniques

Recent advances in photoredox catalysis offer atom-economic pathways. Irradiation of indenooxazole precursors with [Ru(bpy)3]Cl2 and pyrazine derivatives under blue LED light achieves coupling in 60% yield without metals.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with varying chemical properties.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Research indicates that its structural features may contribute to biological activities such as anti-inflammatory and anticancer effects. The pyrazine moiety is known for its role in enhancing bioactivity and solubility, making this compound a candidate for drug development.

Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of indeno[1,2-d]oxazole found that modifications to the structure could lead to significant cytotoxicity against various cancer cell lines. The presence of the pyrazinyl group was noted to enhance the selectivity and potency of these compounds against tumor cells compared to non-cancerous cells .

Material Science

Polymeric Applications
(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can be utilized in the synthesis of novel polymeric materials. Its ability to undergo polymerization reactions opens avenues for creating materials with tailored properties for specific applications such as coatings and adhesives.

Data Table: Properties of Polymers Derived from Indeno[1,2-d]oxazole

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
SolubilityVariable depending on modifications
BiodegradabilityUnder investigation

Catalysis

Catalytic Applications
The compound has been explored as a ligand in catalytic systems. Its chiral nature allows it to be used in asymmetric synthesis processes. Research has demonstrated that this compound can effectively facilitate C-H amination reactions when coordinated with transition metals .

Case Study: C-H Amination
A recent study highlighted the effectiveness of using this compound in conjunction with ruthenium catalysts for the intramolecular C-H amination of various substrates. The results showed improved yields and selectivity compared to traditional methods, showcasing its potential in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous indenooxazole derivatives, focusing on substituent effects, synthetic yields, enantiomeric excess (e.e.), and catalytic performance.

Substituent Diversity and Structural Modifications

Indenooxazole derivatives are modified at the 2-position with various heterocyclic or aromatic groups. Key examples include:

Compound Name Substituent Key Properties References
(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Pyrazine Electron-deficient, enhances metal coordination; used in asymmetric catalysis
(3aR,8aS)-2-(Naphthalen-1-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Naphthyl Bulky aromatic group; 12% yield, 67% e.e. in β-amino alcohol synthesis
(3aS,8aR)-2-(6-Methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 6-Methylpyridine Improved solubility; 97% purity, used in ligand libraries
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 5-Bromopyridine Halogenated substituent; CAS 2757083-33-1, molecular weight 315.16
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Bis-indenooxazole Bifunctional ligand; 75% yield, used in fluorination reactions

Catalytic Performance

  • Pyrazine vs. Pyridine Derivatives :
    • Pyrazine’s electron-deficient nature improves coordination with Lewis acids (e.g., Mg²⁺, Cu²⁺), as seen in Darzens reactions (63% yield, 50% e.e.) .
    • Pyridine derivatives (e.g., 6-methylpyridyl) exhibit higher solubility and thermal stability, favoring industrial-scale applications .
  • Halogenated vs. Non-Halogenated Derivatives: Bromopyridyl substituents () enable further functionalization via cross-coupling but may reduce catalytic turnover due to steric effects.
  • Bis-Indenooxazole Ligands: Bifunctional ligands (e.g., L5 in ) show superior activity in fluorination (99% yield) due to cooperative metal binding .

Biological Activity

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₁N₃O
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 2757082-80-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study assessing various oxazole derivatives revealed that compounds structurally related to this compound demonstrated significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundMIC (µg/ml)Target Pathogen
111.6Candida albicans
120.8Candida tropicalis
2814E. coli
22b7S. aureus

These findings suggest that the compound may possess potent antimicrobial properties, potentially useful in treating infections caused by resistant strains .

Anticancer Activity

Research into the anticancer potential of oxazole derivatives indicates that they can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Screening : A comprehensive review highlighted the synthesis and biological evaluation of oxazole derivatives against E. coli, P. aeruginosa, and S. aureus. Among these derivatives, those structurally similar to this compound exhibited notable activity with MIC values lower than traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies demonstrated that compounds from the indeno[1,2-d]oxazole family could significantly reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the modulation of apoptotic pathways and inhibition of key oncogenic signaling .

Q & A

Q. How is (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole synthesized, and what methods ensure high enantiomeric purity?

The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, bisoxazole derivatives are prepared using chiral ligands (e.g., Wolf Bisoxazolidine) to control stereochemistry, achieving enantiomeric excess (ee) >99% . Key steps include:

  • Cyclocondensation : Reaction of indeno-oxazole precursors with pyrazine derivatives under inert conditions.
  • Chiral Induction : Use of enantiopure catalysts (e.g., spirocyclic bisoxazolidines) to direct stereochemistry .
  • Purification : Chromatography or recrystallization to isolate the desired diastereomer, confirmed by HPLC with chiral columns .

Q. What spectroscopic techniques validate the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming stereochemistry and ring junction protons. For analogous bisoxazoles, characteristic shifts (e.g., δ 5.6–5.7 ppm for oxazole protons) and coupling constants (J = 7.8–8.1 Hz) verify the fused indeno-oxazole system .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C14H11N3O: calculated 237.09 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related bisoxazole ligands .

Advanced Research Questions

Q. How does this compound function as a ligand in asymmetric catalysis?

The pyrazine and indeno-oxazole moieties act as electron-deficient π-systems, coordinating transition metals (e.g., Cu, Pd) to enable enantioselective transformations. For instance:

  • Copper-Catalyzed Fluorination : The ligand enhances electrophilic fluorination by stabilizing carbene intermediates, as demonstrated in asymmetric fluorination reactions (74–86% yield, >90% ee) .
  • Mechanistic Insight : NMR studies reveal that the ligand’s rigid bicyclic structure restricts metal coordination geometry, favoring specific transition states .

Q. What strategies optimize catalytic efficiency when modifying the pyrazine substituent?

  • Electronic Tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on pyrazine increases electrophilicity, improving catalytic activity in C–H functionalization. Comparative studies of derivatives (e.g., 5-trifluoromethyl vs. 6-methylpyridin-2-yl) show a 30% increase in reaction rates .
  • Steric Effects : Bulkier substituents reduce enantioselectivity due to hindered metal-ligand interactions, as observed in Pd-catalyzed cross-couplings .

Q. How are computational methods used to predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for asymmetric induction. For example, the energy difference between diastereomeric transition states in fluorination reactions correlates with experimental ee values .
  • Molecular Docking : Predicts binding affinities with target enzymes (e.g., kinases) for biological applications .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to resolve contradictory enantioselectivity data?

  • Variable Timepoint Sampling : Track ee over time to identify kinetic vs. thermodynamic control. For example, early timepoints may show lower ee due to competing pathways.
  • Isotope Labeling : Use deuterated substrates to probe rate-determining steps, as demonstrated in fluorination studies .
  • Statistical Analysis : Apply multivariate regression to correlate steric/electronic parameters (Hammett σ, Taft ES) with reaction outcomes .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Strict Moisture Control : Store the ligand under argon and use anhydrous solvents (e.g., THF, dioxane) to prevent hydrolysis of the oxazole ring .
  • Standardized Metal Ratios : Optimize metal:ligand ratios (e.g., 1:1.2 for Cu) to minimize uncoordinated metal species, which can lead to side reactions .

Comparative & Mechanistic Studies

Q. How does this ligand compare to BINOL or BOX ligands in asymmetric catalysis?

  • Enantioselectivity : Outperforms BINOL in fluorination (90% vs. 75% ee) due to its fused bicyclic structure, which imposes stricter chiral environments .
  • Substrate Scope : Broader applicability with sterically demanding substrates compared to BOX ligands, as shown in alkylation reactions .

Q. What mechanistic insights are gained from isotopic labeling or kinetic isotope effects (KIEs)?

  • Deuterium KIE Studies : A KIE >1 indicates C–H bond cleavage is rate-limiting. For example, in Cu-catalyzed fluorination, a KIE of 3.2 confirms this step .
  • 18O Labeling : Traces oxygen transfer pathways in oxidation reactions, critical for validating proposed mechanisms .

Stability & Handling

Q. What storage conditions preserve the compound’s stability?

  • Temperature : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation .
  • Light Sensitivity : Protect from UV light using amber vials, as the indeno-oxazole core is prone to photodegradation .

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